8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-morpholinoethyl)-7-propyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-morpholinoethyl)-7-propyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a unique structure that combines a pyrazole ring, a purine core, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-morpholinoethyl)-7-propyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the construction of the purine core, and finally, the attachment of the morpholine moiety. Each step requires specific reagents and conditions, such as:
Formation of the Pyrazole Ring: This step may involve the reaction of diethyl hydrazine with a suitable diketone under acidic or basic conditions.
Construction of the Purine Core: This involves the cyclization of appropriate precursors, often using formamide derivatives and catalytic amounts of acids or bases.
Attachment of the Morpholine Moiety: This step typically requires the use of morpholine and an appropriate alkylating agent under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-morpholinoethyl)-7-propyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-morpholinoethyl)-7-propyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-morpholinoethyl)-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-piperidinoethyl)-7-propyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-morpholinoethyl)-7-propyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-3-methyl-1-(2-morpholin-4-ylethyl)-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N7O3/c1-5-8-27-18-19(23-21(27)29-17(7-3)15-16(6-2)24-29)25(4)22(31)28(20(18)30)10-9-26-11-13-32-14-12-26/h15H,5-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYSMTUJCBCAGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3C(=CC(=N3)CC)CC)N(C(=O)N(C2=O)CCN4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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